5'-O-Acetyluridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

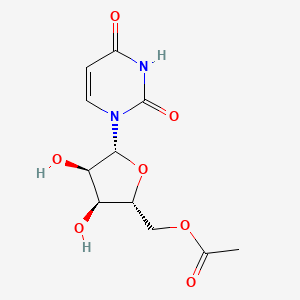

5’-O-Acetyluridine is a modified nucleoside derived from uridine, where an acetyl group is attached to the 5’ position of the ribose sugar. This modification enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Acetyluridine typically involves the acetylation of uridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 5’ position .

Industrial Production Methods

Industrial production of 5’-O-Acetyluridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5’-O-Acetyluridine undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield uridine.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically involves water and a catalyst such as hydrochloric acid or sodium hydroxide.

Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

Hydrolysis: Produces uridine and acetic acid.

Substitution: Yields various substituted uridine derivatives depending on the nucleophile used.

Scientific Research Applications

5’-O-Acetyluridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Serves as a probe in studying nucleic acid interactions and metabolism.

Medicine: Investigated for its potential therapeutic effects, including neuroprotection and enhancement of cognitive function.

Mechanism of Action

The mechanism of action of 5’-O-Acetyluridine involves its conversion to uridine in vivo. Uridine plays a crucial role in various biochemical pathways, including the synthesis of nucleotides and nucleic acids. It also acts as a neuroprotective agent by modulating neurotransmitter levels and enhancing mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uridine Triacetate: Another acetylated form of uridine used for similar applications but with different pharmacokinetic properties.

2’,3’-Diacetyluridine: Modified at the 2’ and 3’ positions, offering different stability and bioavailability profiles.

Uniqueness

5’-O-Acetyluridine is unique due to its selective acetylation at the 5’ position, which provides a balance between stability and bioavailability. This makes it particularly useful in applications where controlled release and targeted delivery are essential .

Biological Activity

5'-O-Acetyluridine (5'-O-AcU) is a modified nucleoside derivative of uridine that has garnered attention for its potential therapeutic applications. This article explores the biological activity of 5'-O-AcU, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the addition of an acetyl group at the 5' position of the uridine molecule. Its molecular formula is C11H14N2O7 with a molecular weight of approximately 286.24 g/mol. The acetylation enhances lipophilicity, potentially improving cellular uptake compared to unmodified uridine .

Antibacterial Activity

Recent studies have demonstrated that derivatives of uridine, including 5'-O-AcU, exhibit notable antibacterial properties. For instance, a study synthesized various acylated uridine derivatives and evaluated their in vitro antibacterial activity against several pathogenic strains. Notably, some derivatives showed significant inhibition against Staphylococcus aureus and Bacillus cereus , indicating that modifications like acetylation can enhance antimicrobial efficacy .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of mitochondrial dysfunction. Research indicates that uridine and its derivatives may ameliorate mitochondrial toxicity, which is relevant in conditions such as hereditary orotic aciduria and other mitochondrial disorders. The compound has been shown to increase plasma uridine levels significantly, leading to potential therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enhanced Bioavailability : The acetyl group increases solubility and stability, leading to improved absorption and bioavailability in biological systems. Studies suggest that formulations containing 5'-O-AcU can achieve higher plasma concentrations than standard uridine .

- Cellular Uptake : Acetylation may facilitate better transport across cell membranes due to increased lipophilicity, enhancing its pharmacological effects.

- Metabolic Pathways : Once inside the cell, 5'-O-AcU can be deacetylated to release free uridine, which plays critical roles in nucleotide synthesis and cellular metabolism.

Study on Antimicrobial Activity

In a comparative study involving various acylated uridine derivatives, this compound was tested alongside standard antibiotics. Results indicated that certain derivatives exhibited comparable or superior activity against resistant bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Research

A clinical study demonstrated that administration of formulations containing this compound resulted in higher peak plasma levels compared to unmodified uridine. This increase was associated with improved outcomes in models of mitochondrial dysfunction, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Summary of Findings

Properties

CAS No. |

6773-44-0 |

|---|---|

Molecular Formula |

C11H14N2O7 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C11H14N2O7/c1-5(14)19-4-6-8(16)9(17)10(20-6)13-3-2-7(15)12-11(13)18/h2-3,6,8-10,16-17H,4H2,1H3,(H,12,15,18)/t6-,8-,9-,10-/m1/s1 |

InChI Key |

KTMVKCZHYODLLY-PEBGCTIMSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.